2-Amino-4-bromo-6-(trifluoromethyl)phenol
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Description
Scientific Research Applications
Monodentate Transient Directing Group Assisted Synthesis
5-Bromo-2-hydroxy-3-(trifluoromethyl)aniline serves as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process enables the efficient synthesis of quinazoline and fused isoindolinone scaffolds, showcasing the compound's utility in diversifying organic synthesis and its role in facilitating complex transformations with good functional group tolerance (Wu et al., 2021).
Synthesis of Quinolinones and Fluorenones
In the realm of organic synthesis, 5-Bromo-2-hydroxy-3-(trifluoromethyl)aniline is pivotal in the new synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, demonstrating its significant role in the construction of heterocyclic compounds which are core structures in many pharmaceuticals (Gong & Kato, 2004). Furthermore, it has been utilized in palladium-catalyzed direct dehydrogenative cross-coupling reactions to produce 9-fluorenones, evidencing its broad applicability in facilitating cross-coupling reactions and in the synthesis of aromatic ketones (Wang et al., 2019).
Polyurethane Cationomers and Fluorescent Materials
The compound is also involved in the synthesis of polyurethane cationomers with fluorescent properties. This application underscores its potential in materials science, particularly in creating materials with specific optical properties (Buruianǎ et al., 2005).
Crystal Engineering
In crystal engineering, 5-Bromo-2-hydroxy-3-(trifluoromethyl)aniline is instrumental in developing new supramolecular synthons, facilitating the cocrystallization of anilic acids with rigid organic ligands. This capacity illustrates its utility in designing novel crystal structures for various applications, including pharmaceuticals (Zaman et al., 2001).
The compound's role extends to the introduction of hydroxy groups and N-iodophenylation of N-arylamides, highlighting its significance in functional group transformation and the synthesis of phenols and acetyldiarylamines (Itoh et al., 2002).
Properties
IUPAC Name |
2-amino-4-bromo-6-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCHONQUBSIGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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